1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine is an organic compound with the molecular formula C10H12F3N3. It is characterized by the presence of a piperazine ring attached to a pyridine ring, which is substituted with two trifluoromethyl groups at the 3 and 5 positions. This compound is known for its high thermal and chemical stability, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine can be synthesized through multiple methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then subjected to further reactions to construct the piperazine ring . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and methanol, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyridine rings.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable candidate for drug development, as it can effectively reach and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
Uniqueness
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with only one trifluoromethyl group or other substituents. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N3/c12-10(13,14)7-5-8(11(15,16)17)9(19-6-7)20-3-1-18-2-4-20/h5-6,18H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONJLGSBFYJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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